molecular formula C12H10N4 B2661018 1-methyl-4-(1H-pyrazol-1-yl)phthalazine CAS No. 1408477-05-3

1-methyl-4-(1H-pyrazol-1-yl)phthalazine

Cat. No.: B2661018
CAS No.: 1408477-05-3
M. Wt: 210.24
InChI Key: LEIHGGZQELPALO-UHFFFAOYSA-N
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Description

1-Methyl-4-(1H-pyrazol-1-yl)phthalazine is a nitrogen-containing heterocyclic compound featuring a phthalazine core substituted with a methyl group at the 1-position and a pyrazole ring at the 4-position. Phthalazines are recognized for their diverse bioactivities, including anticancer, anticonvulsant, and antimicrobial properties . The pyrazole moiety in this compound may enhance binding affinity to biological targets, as seen in other pyrazole-containing pharmaceuticals .

Properties

IUPAC Name

1-methyl-4-pyrazol-1-ylphthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-9-10-5-2-3-6-11(10)12(15-14-9)16-8-4-7-13-16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIHGGZQELPALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(1H-pyrazol-1-yl)phthalazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-pyrazole with phthalic anhydride in the presence of a catalyst such as polyphosphoric acid. The reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(1H-pyrazol-1-yl)phthalazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-methyl-4-(1H-pyrazol-1-yl)phthalazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-4-(1H-pyrazol-1-yl)phthalazine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor for certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Core Structure Substituents Key Activities Synthesis Catalyst/Method References
1-Methyl-4-(1H-pyrazol-1-yl)phthalazine Phthalazine 1-methyl, 4-pyrazole Inferred: Anticancer, enzyme inhibition Not explicitly reported
1-(3-Chloro-4-fluoroanilino)-4-(3,4-difluorophenylthiomethyl)phthalazine (Compound 12) Phthalazine Anilino, arylthio-methyl Anticancer (superior to cisplatin) Microculture tetrazolium (MTT) method
BTK Inhibitor Compound 36 Phthalazine-derived Pyridone, seven-membered ring Bruton’s tyrosine kinase (BTK) inhibition Structure-based design (SBD), X-ray crystallography
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine Pyridazine Pyrazole, phenyl Not explicitly reported Reflux in xylene with aniline
Hydralazine Phthalazinone Hydrazine Antihypertensive Commercial synthesis

Advantages and Limitations

  • This compound :

    • Advantages: The methyl group may improve lipophilicity, aiding blood-brain barrier penetration for CNS-targeted therapies. Pyrazole’s metabolic stability could reduce toxicity.
    • Limitations: Lack of explicit pharmacological data limits its current applicability.
  • Compound 36 :

    • High BTK potency and reduced metabolite risk but complex synthesis requiring X-ray validation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methyl-4-(1H-pyrazol-1-yl)phthalazine?

  • Methodological Answer : A common approach involves reacting substituted phthalazinones with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux conditions. For example, 4-[4'-methoxyphenyl]phthalazinone was heated with PCl₅ in POCl₃ on a steam bath, followed by quenching in ice-water and recrystallization from ethanol to isolate the product . Key steps include:

  • Reaction Optimization : Maintain stoichiometric ratios (e.g., 1:1 molar ratio of phthalazinone to PCl₅).
  • Purification : Use recrystallization (ethanol) or column chromatography to remove byproducts.
  • Validation : Confirm purity via melting point analysis and HPLC.

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural confirmation requires a combination of:

  • Spectroscopic Techniques : ¹H/¹³C NMR to identify proton environments and carbon frameworks.
  • Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry . For related pyrazole-phthalazine hybrids, SHELX workflows are critical for handling twinned data or high-resolution refinements .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. To address this:

  • Cross-Validation : Compare NMR chemical shifts with computed spectra (DFT calculations).
  • Refinement Tools : Use SHELXL’s new features (e.g., restraints for disordered moieties, anisotropic displacement parameters) to improve crystallographic models .
  • Case Study : For a chloro-pyrazole-phthalazine derivative, SHELX refinement resolved positional disorder in the pyrazole ring, aligning crystallographic data with NMR observations .

Q. What strategies optimize functionalization at the phthalazine core or pyrazole substituents?

  • Methodological Answer : Substituent introduction depends on reaction kinetics and electronic effects:

  • Chlorination : Use POCl₃/PCl₅ mixtures at elevated temperatures (80–100°C) to target specific positions .
  • Cross-Coupling : For advanced derivatives (e.g., boronate esters), employ Suzuki-Miyaura reactions with tetramethyl-dioxaborolane-substituted pyrazoles .
  • Table : Example reaction conditions for chloro derivatives:
SubstrateReagentsTemp (°C)Yield (%)
4-MethoxyphenylphthalazinonePOCl₃/PCl₅ (1:1)10072

Q. How does X-ray crystallography inform electronic effects in pyrazole-phthalazine hybrids?

  • Methodological Answer : Bond length analysis (e.g., C–N in pyrazole vs. phthalazine rings) reveals conjugation and resonance effects. For example:

  • Resonance Stabilization : Shortened C–N bonds in the pyrazole ring (1.32–1.35 Å) indicate delocalization, consistent with computational models .
  • Steric Effects : Bulky substituents (e.g., trifluoromethyl groups) induce torsional angles >10°, resolved via SHELXL’s TWIN commands .

Q. What are the challenges in synthesizing enantiomerically pure derivatives?

  • Methodological Answer : Chirality can arise from substituents on the pyrazole or phthalazine rings. Key steps include:

  • Chiral Resolution : Use chiral HPLC columns (e.g., amylose-based) or diastereomeric salt formation.
  • Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) .
  • Case Study : A boronate ester derivative (CAS: 1083326-46-8) required chiral auxiliary-assisted synthesis to achieve >95% enantiomeric excess .

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